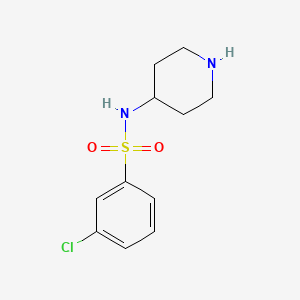![molecular formula C8H11N3O5 B14088046 (4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)
(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, which include an anhydro bridge, an acetyl group, and an azido group. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and oligosaccharides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized through a multi-step process. One common method involves starting from D-glucal, which undergoes a series of reactions including azidation, acetylation, and cyclization to form the desired compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used for azido group substitution.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for azido group reduction.
Acetylation: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products
The major products formed from these reactions include various substituted glucopyranose derivatives, amine derivatives, and deacetylated compounds .
Aplicaciones Científicas De Investigación
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking studies. The compound can interact with enzymes involved in glycosylation, affecting the synthesis and modification of glycoproteins .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl group but shares the anhydro and azido functionalities.
3-O-Acetyl-1,6-anhydro-2-azido-2-deoxy-4TBDMS-beta-D-glucopyranose: Contains an additional TBDMS protecting group.
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-beta-D-glucopyranose: Features a benzyl group instead of an acetyl group.
Uniqueness
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its combination of anhydro, acetyl, and azido groups, which provide distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biochemical research .
Propiedades
IUPAC Name |
(4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSFTBUIPKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)

![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)

![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)
![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)



